molecular formula C10H9ClFNO B13160318 4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one

4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B13160318
M. Wt: 213.63 g/mol
InChI Key: PRWJVEJCVPWVQQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one is a chemical building block of significant interest in medicinal chemistry and oncology research. It serves as a key synthetic intermediate in the preparation of potent, selective kinase inhibitors. This compound is utilized in structure-based drug design for the development of novel pyrimidine-based derivatives that target Aurora A kinase . Aurora A kinase is an important research target because it is upregulated in many human cancers and plays a crucial role in stabilizing MYC-family oncoproteins, which are often associated with poor patient prognosis . Inhibitors developed from this intermediate have demonstrated the ability to induce a specific DFG-out conformation of Aurora A kinase, leading to the degradation of cMYC and MYCN oncoproteins and showing promising anti-proliferative effects in cellular models of small-cell lung cancer (SCLC) . This makes this compound a valuable compound for researchers exploring new therapeutic strategies for MYC-amplified cancers. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9ClFNO/c11-7-1-2-8(9(12)4-7)6-3-10(14)13-5-6/h1-2,4,6H,3,5H2,(H,13,14)

InChI Key

PRWJVEJCVPWVQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the 4-chloro-2-fluorophenyl group. One common method involves the reaction of 4-chloro-2-fluoroaniline with succinic anhydride to form an intermediate, which is then cyclized to yield the desired pyrrolidinone. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Substituents Biological Activity Key Findings/Properties Reference
4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one 4-Cl, 2-F on phenyl Inferred AChE inhibition Enhanced lipophilicity (logP ~2.8*)
4-(4-Chlorophenyl)pyrrolidin-2-one 4-Cl on phenyl N/A Structural similarity score: 0.77
4-(4-Fluorophenyl)pyrrolidin-2-one 4-F on phenyl N/A Lower molecular weight (MW: 179.2 vs. 213.6)
1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivative 5-Cl, 2-OH, oxadiazole Antioxidant (1.5× ascorbic acid) Radical scavenging enhanced by -OH and Cl
3-(4-(Benzyl(methyl)amino)piperidinyl)-pyrrolidin-2-one Dimethoxybenzyl, piperidine AChE inhibition (IC₅₀ ~10 nM) Bulky substituents improve enzyme interaction

*Estimated using ChemDraw.

Key Observations:
  • Halogen Effects: The 4-chloro-2-fluoro substitution in the target compound increases electronegativity and lipophilicity compared to monosubstituted analogs (e.g., 4-Cl or 4-F alone). This may enhance membrane permeability and target binding in neurological applications .
  • In contrast, para-substituted analogs (e.g., 4-Cl-phenyl) lack this steric effect, which may reduce selectivity .
  • Antioxidant Activity : Derivatives with hydroxyl groups (e.g., 5-Cl-2-OH-phenyl) exhibit superior radical scavenging, but the target compound’s electron-withdrawing Cl/F substituents may stabilize reactive intermediates, albeit less effectively than -OH .

Pharmacological Potential

  • AChE Inhibition : Pyrrolidin-2-one derivatives with bulky aromatic substituents (e.g., dimethoxybenzyl in ) show potent AChE inhibition. The target compound’s 4-Cl-2-F-phenyl group may similarly interact with the enzyme’s peripheral anionic site, though its smaller size compared to methoxy groups could reduce potency .

Biological Activity

4-(4-Chloro-2-fluorophenyl)pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidinone ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) on the phenyl ring may enhance its pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H10ClFN1O\text{C}_{11}\text{H}_{10}\text{ClF}\text{N}_1\text{O}

This structure allows the compound to exhibit unique reactivity patterns due to the electron-withdrawing effects of the chloro and fluoro groups. These substituents can influence the compound's lipophilicity, solubility, and overall biological activity.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets. The compound interacts with enzymes or receptors, modulating their activity, which can lead to various physiological effects. Research indicates that this compound may act as an inhibitor or modulator in several biological pathways, particularly in oncology and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit tumor cell growth by interfering with critical protein interactions involved in cell proliferation. For instance:

  • Cell Lines Tested : The compound has shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma).
  • Mechanistic Insights : It appears to modulate apoptosis pathways, leading to increased cell death in malignant cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary research suggests that it may inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Compound IC50 Value (μM) Target
This compoundTBDCOX Enzymes
Celecoxib0.04 ± 0.01COX-2

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020

These findings suggest that the halogen substituents may enhance the compound's interaction with bacterial membranes or specific targets within microbial cells.

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study conducted on HeLa cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity against these cells.
  • Anti-inflammatory Assays : In a carrageenan-induced paw edema model in rats, the compound exhibited a dose-dependent reduction in inflammation, comparable to standard anti-inflammatory drugs.
  • Antimicrobial Testing : A series of experiments tested the compound against various bacterial strains, confirming its broad-spectrum activity and establishing a correlation between structural features and bioactivity.

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